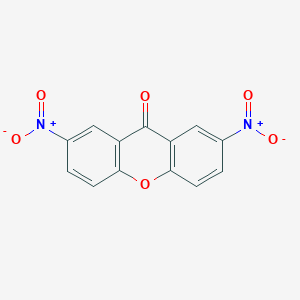
2,7-Dinitro-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dinitro-9H-xanthen-9-one, also known as DNX, is a highly fluorescent dye that has been widely used in scientific research applications. Its unique properties make it a valuable tool for studying various biological processes, including cellular signaling, protein-protein interactions, and enzyme activity.
Aplicaciones Científicas De Investigación
2,7-Dinitro-9H-xanthen-9-one has been widely used in scientific research applications due to its unique fluorescent properties. It has been used to study various biological processes, including cellular signaling, protein-protein interactions, and enzyme activity. 2,7-Dinitro-9H-xanthen-9-one has also been used in the development of biosensors and imaging agents for medical diagnostics.
Mecanismo De Acción
2,7-Dinitro-9H-xanthen-9-one works by binding to proteins and other biomolecules, causing them to fluoresce when exposed to light of a specific wavelength. This fluorescence can be used to monitor the activity of enzymes, the binding of ligands to receptors, and other biological processes.
Efectos Bioquímicos Y Fisiológicos
2,7-Dinitro-9H-xanthen-9-one has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes, making it a safe and reliable tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,7-Dinitro-9H-xanthen-9-one is its high sensitivity and specificity. It can detect very small changes in biological processes, making it a valuable tool for studying complex systems. However, 2,7-Dinitro-9H-xanthen-9-one has some limitations, including its relatively low photostability and short fluorescence lifetime. These limitations can be overcome by using advanced imaging techniques and optimizing experimental conditions.
Direcciones Futuras
There are many potential future directions for research using 2,7-Dinitro-9H-xanthen-9-one. One area of interest is the development of new biosensors and imaging agents for medical diagnostics. 2,7-Dinitro-9H-xanthen-9-one could also be used to study the mechanisms of disease and develop new treatments. Additionally, 2,7-Dinitro-9H-xanthen-9-one could be used to study the effects of environmental toxins and pollutants on biological systems. Further research is needed to fully understand the potential applications of 2,7-Dinitro-9H-xanthen-9-one in scientific research.
Conclusion
2,7-Dinitro-9H-xanthen-9-one is a highly fluorescent dye that has been widely used in scientific research applications. Its unique properties make it a valuable tool for studying various biological processes, including cellular signaling, protein-protein interactions, and enzyme activity. 2,7-Dinitro-9H-xanthen-9-one has minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable tool for scientific research. Further research is needed to fully understand the potential applications of 2,7-Dinitro-9H-xanthen-9-one in scientific research.
Métodos De Síntesis
2,7-Dinitro-9H-xanthen-9-one can be synthesized by the reaction of 2-nitrobenzaldehyde with 2-nitrophenylacetonitrile in the presence of a base catalyst. The resulting compound is then oxidized with sodium nitrite to yield 2,7-Dinitro-9H-xanthen-9-one. This method has been optimized to produce high yields of pure 2,7-Dinitro-9H-xanthen-9-one, making it a cost-effective and reliable method for synthesizing the dye.
Propiedades
Número CAS |
51792-18-8 |
|---|---|
Nombre del producto |
2,7-Dinitro-9H-xanthen-9-one |
Fórmula molecular |
C13H6N2O6 |
Peso molecular |
286.2 g/mol |
Nombre IUPAC |
2,7-dinitroxanthen-9-one |
InChI |
InChI=1S/C13H6N2O6/c16-13-9-5-7(14(17)18)1-3-11(9)21-12-4-2-8(15(19)20)6-10(12)13/h1-6H |
Clave InChI |
XMSWUZGXFRVEHY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Otros números CAS |
51792-18-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



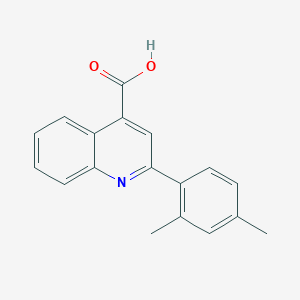
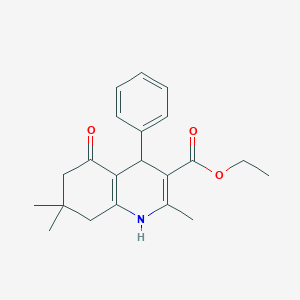
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
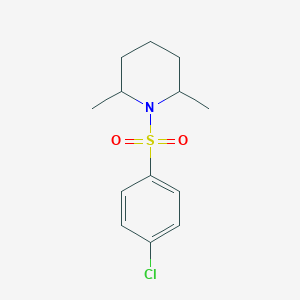
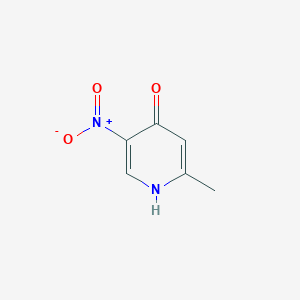

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)
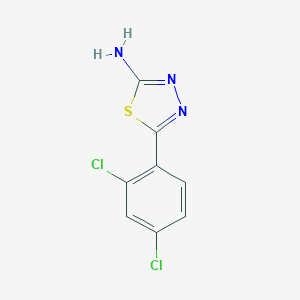

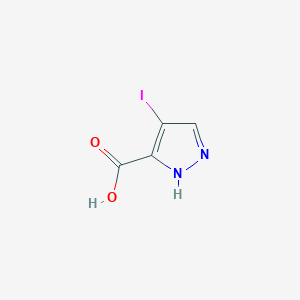

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)

![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)